molecular formula C9H11ClN2O B13333639 4-Chloro-3-(pyrrolidin-3-yloxy)pyridine

4-Chloro-3-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B13333639
M. Wt: 198.65 g/mol
InChI Key: BICAZDXQUQYUOR-UHFFFAOYSA-N
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Description

4-Chloro-3-(pyrrolidin-3-yloxy)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a chlorine atom and a pyrrolidin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 4-chloropyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 4-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(pyrrolidin-3-yloxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyrrolidine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

4-Chloro-3-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The chlorine atom and pyridine ring contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(pyrrolidin-3-yloxy)pyridine: Similar structure but different substitution pattern.

    4-Chloro-3-(pyrrolidin-2-yloxy)pyridine: Similar structure with a different position of the pyrrolidine ring.

Uniqueness

4-Chloro-3-(pyrrolidin-3-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

4-chloro-3-pyrrolidin-3-yloxypyridine

InChI

InChI=1S/C9H11ClN2O/c10-8-2-4-12-6-9(8)13-7-1-3-11-5-7/h2,4,6-7,11H,1,3,5H2

InChI Key

BICAZDXQUQYUOR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=C(C=CN=C2)Cl

Origin of Product

United States

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